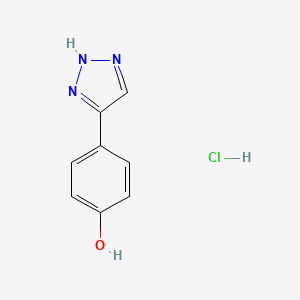

4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride and its derivatives has been a subject of extensive research. For instance, a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives were developed as potent steroid sulfatase (STS) inhibitors for the treatment of breast cancer . Another study successfully synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Molecular Structure Analysis

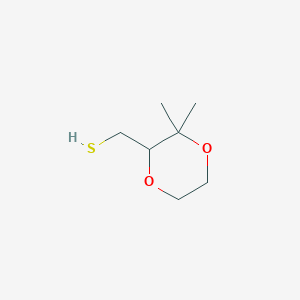

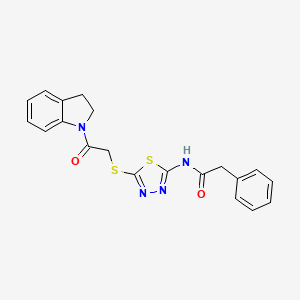

The molecular structure of this compound is established by NMR and MS analysis . The structure contains a triazole ring attached to a phenol group . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are mainly related to its use in the synthesis of various derivatives. For instance, the sulfamate group (sulfate mimic) is speculated to undergo a nucleophilic substitution reaction with the fGly residue that results in the sulfamoylation and inactivation of the catalytic site .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . It is a white solid.Wissenschaftliche Forschungsanwendungen

Novel Triazole Derivatives and Patent Landscape

Triazoles, including derivatives similar to 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride, are pivotal in drug discovery due to their broad biological activities. The patent landscape from 2008 to 2011 highlights the pharmaceutical industry's interest in triazoles for developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds are essential for addressing neglected diseases and bacterial resistance, emphasizing the need for innovative synthesis methods aligned with green chemistry principles (Ferreira et al., 2013).

Synthetic Routes and Bioconjugation

The versatility of 1,2,3-triazoles as scaffolds in organic synthesis is well-documented, with significant contributions to drug discovery, bioconjugation, and material science. The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, facilitates the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, demonstrating wide biological activities and potential for developing biologically active triazoles (Kaushik et al., 2019).

Environmental and Material Science Applications

Beyond pharmaceuticals, triazole derivatives, including those structurally related to this compound, find applications in environmental science and material development. For example, triazole-based compounds have been explored as corrosion inhibitors for metals, highlighting their potential in industrial applications to protect against environmental degradation (Hrimla et al., 2021).

Proton-Conducting Polymeric Membranes

In the realm of advanced materials, triazoles serve as fundamental components for developing proton-conducting membranes in fuel cells. These applications underscore the importance of 1,2,4-triazole derivatives in enhancing electrolyte membrane characteristics, such as thermal stability and ionic conductivity, vital for high-performance energy devices (Prozorova & Pozdnyakov, 2023).

Wirkmechanismus

The mechanism of action of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride and its derivatives is mainly related to their inhibitory activity against certain enzymes. For example, the most active compound, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate, demonstrated an extraordinary STS inhibitory potency in MCF-7 cells .

Zukünftige Richtungen

The future directions for 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride involve its potential use in the development of novel and effective cancer therapies . Its derivatives have shown promising results in inhibiting the proliferation of cancer cells and could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Eigenschaften

IUPAC Name |

4-(2H-triazol-4-yl)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.ClH/c12-7-3-1-6(2-4-7)8-5-9-11-10-8;/h1-5,12H,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUYAIFCWJZHAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2806760.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2806762.png)

![(E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2806768.png)

![N-cyclopentyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2806770.png)

![2-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide](/img/structure/B2806774.png)

![N-(1,3-benzodioxol-5-yl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2806776.png)